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Cat. No.: B084771 Get Quote

Abstract
(4-Ethynylphenyl)methanol, a versatile bifunctional molecule with the chemical formula

C₉H₈O, has emerged as a critical building block in modern medicinal chemistry and materials

science.[1][2] Its unique structure, featuring a reactive ethynyl group and a modifiable

hydroxymethyl group, makes it an invaluable component in the synthesis of complex molecular

architectures. This technical guide provides an in-depth overview of (4-
ethynylphenyl)methanol, including its chemical properties, detailed synthesis protocols, and

its significant applications in the development of Proteolysis Targeting Chimeras (PROTACs)

and bioconjugation via click chemistry. This document is intended to serve as a comprehensive

resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data
(4-Ethynylphenyl)methanol is a white to yellow-brown solid at room temperature.[2] Its

fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference

Chemical Formula C₉H₈O [1][2]

Molecular Weight 132.16 g/mol [2]

CAS Number 10602-04-7 [1][2]

IUPAC Name (4-ethynylphenyl)methanol [2]

Melting Point 40-44 °C

Boiling Point Not available

SMILES C#CC1=CC=C(C=C1)CO [1]

InChI
InChI=1S/C9H8O/c1-2-8-3-5-

9(7-10)6-4-8/h1,3-6,10H,7H2
[2]

Synthesis of (4-Ethynylphenyl)methanol
The most common and efficient method for synthesizing (4-ethynylphenyl)methanol is
through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a

carbon-carbon bond between a terminal alkyne and an aryl halide. A typical synthetic route

involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a substituted

benzyl alcohol, like 4-iodobenzyl alcohol, followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling and
Deprotection
This protocol outlines a two-step synthesis of (4-ethynylphenyl)methanol from 4-iodobenzyl

alcohol and trimethylsilylacetylene.

Step 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol and Trimethylsilylacetylene

Materials:

4-Iodobenzyl alcohol

Trimethylsilylacetylene
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triphenylphosphine (PPh₃)

Anhydrous triethylamine (Et₃N)

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-

iodobenzyl alcohol (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%),

and PPh₃ (e.g., 4-10 mol%).

Add the anhydrous solvent and anhydrous triethylamine.

Add trimethylsilylacetylene (e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.

Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature and filter it through a pad

of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the crude product, (4-((trimethylsilyl)ethynyl)phenyl)methanol, by flash column

chromatography on silica gel.[4]

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

(4-((trimethylsilyl)ethynyl)phenyl)methanol

Potassium carbonate (K₂CO₃)
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Methanol (MeOH)

Procedure:

Dissolve the silylated intermediate in methanol.[5]

Add potassium carbonate (a catalytic amount is often sufficient) to the solution.[5]

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[5]

Once the reaction is complete, remove the methanol under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and

wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield (4-ethynylphenyl)methanol.

If necessary, further purify the product by column chromatography.

Step 1: Sonogashira Coupling

Step 2: Deprotection

4-Iodobenzyl Alcohol
Pd(PPh₃)₂Cl₂, CuI,

Et₃N, THF

Trimethylsilylacetylene

(4-((trimethylsilyl)ethynyl)phenyl)methanol K₂CO₃,
MeOH (4-ethynylphenyl)methanol

Click to download full resolution via product page

Synthesis of (4-ethynylphenyl)methanol.

Applications in Drug Discovery and Development
The unique bifunctional nature of (4-ethynylphenyl)methanol makes it a highly valuable linker

in the development of novel therapeutics, particularly in the fields of targeted protein

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://cssp.chemspider.com/100
https://cssp.chemspider.com/100
https://cssp.chemspider.com/100
https://www.benchchem.com/product/b084771?utm_src=pdf-body
https://www.benchchem.com/product/b084771?utm_src=pdf-body-img
https://www.benchchem.com/product/b084771?utm_src=pdf-body
https://www.benchchem.com/product/b084771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


degradation and bioconjugation.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand that binds

to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. (4-
Ethynylphenyl)methanol is an excellent candidate for incorporation into these linkers,

providing a rigid and synthetically tractable scaffold.[7] The alkyne group can be readily

functionalized, for example, through a click reaction, to attach the E3 ligase ligand.

The efficacy of PROTACs is often quantified by their DC₅₀ (concentration for 50% degradation)

and Dₘₐₓ (maximum degradation) values. While specific PROTACs utilizing a (4-
ethynylphenyl)methanol linker are proprietary, the following table presents data for various

PROTACs to illustrate the typical range of activities achieved.

PROTAC
Target
Protein

E3 Ligase
Ligand

DC₅₀ (nM) Dₘₐₓ (%) Reference

Compound

27
BRD4 CRBN - - [8]

Compound

28
BRD4 CRBN - - [8]

Compound

29
BRD4 CRBN - - [8]

Compound

34
BRD4 CRBN 60 - [8]

Compound

37
BRD4 CRBN 62 - [8]

CP1 DAPK1 - 119.6 - [9]

Note: The linkers in the cited PROTACs may not be derived from (4-ethynylphenyl)methanol
but serve to demonstrate the potency of this therapeutic modality.
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PROTAC

Target Protein
(e.g., BRD4)

E3 Ubiquitin Ligase
(e.g., CRBN)

Ternary Complex
(PROTAC-Target-E3)

Ubiquitination

Proteasome

Protein Degradation
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Mechanism of action for a PROTAC.
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Click Chemistry and Bioconjugation
The terminal alkyne of (4-ethynylphenyl)methanol is a perfect handle for copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This reaction is

highly efficient, specific, and biocompatible, making it ideal for bioconjugation applications.[10]

(4-Ethynylphenyl)methanol and its derivatives can be used to label biomolecules, such as

proteins and nucleic acids, with probes for imaging or to construct antibody-drug conjugates

(ADCs).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol provides a general procedure for a CuAAC reaction between an alkyne-

functionalized molecule derived from (4-ethynylphenyl)methanol and an azide-containing

biomolecule or probe.

Materials:

Alkyne-functionalized molecule (1 equivalent)

Azide-containing molecule (1-1.2 equivalents)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

Prepare a stock solution of the alkyne-functionalized molecule.

Prepare a stock solution of the azide-containing molecule.

In a reaction vessel, combine the alkyne and azide solutions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b084771?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.benchchem.com/product/b084771?utm_src=pdf-body
https://www.benchchem.com/product/b084771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or

TBTA).

Add the copper catalyst solution to the alkyne/azide mixture.

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be

monitored by LC-MS.

Upon completion, the product can be purified by methods appropriate for the specific

conjugate, such as precipitation, dialysis, or chromatography.[11][12][13]

(4-ethynylphenyl)methanol
Derivative (Alkyne)

Cu(I) Catalyst
(from CuSO₄ + NaAsc)

Azide-tagged
Biomolecule/Probe

Triazole-linked
Conjugate

Click to download full resolution via product page

A typical click chemistry workflow.

Conclusion
(4-Ethynylphenyl)methanol is a cornerstone molecule for chemists and drug developers,

offering a gateway to a vast array of complex and functionally diverse molecules. Its

straightforward synthesis via the robust Sonogashira coupling and the bioorthogonal reactivity

of its alkyne group in click chemistry reactions have solidified its importance in the construction

of advanced therapeutics like PROTACs and sophisticated bioconjugates. The detailed

protocols and data presented in this guide aim to facilitate its broader application and inspire

further innovation in the fields of chemical biology and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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